8-Chloroisoquinolin-4-ol
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Overview
Description
8-Chloroisoquinolin-4-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and microwave irradiation can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the hydroxyl group .
Scientific Research Applications
8-Chloroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 8-Chloroisoquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
8-Chloroisoquinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of chlorine.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 8-Chloroisoquinolin-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H6ClNO |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
InChI Key |
CEUXWTYCUZBTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)O |
Origin of Product |
United States |
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